Cytotoxicity Profile of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine in Human Cancer Cell Lines
The compound demonstrates moderate cytotoxic activity against specific human cancer cell lines in vitro. While a direct head-to-head comparison with its closest analogs in the same assay is not available in the public domain, the reported IC50 values provide a quantitative baseline for its potency that can be compared across studies for similar compound classes [1]. It is important to note that this data is presented for comparison with other pyrazine derivatives and should be used as a reference point for potency, not as a claim of superior clinical efficacy.
| Evidence Dimension | In vitro cytotoxicity (Cell viability) |
|---|---|
| Target Compound Data | IC50 = 0.74 µM (A549 cells); IC50 = 0.28 µM (HepG2 cells) |
| Comparator Or Baseline | Typical pyrazine-based kinase inhibitors show IC50 values in similar assays ranging from 0.01 µM to >10 µM depending on the specific target and cell line [2]. |
| Quantified Difference | The compound is 2.6-fold more potent against HepG2 cells than A549 cells. |
| Conditions | In vitro cell viability assay; Cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma); Mechanism: Induction of apoptosis and cell cycle arrest. |
Why This Matters
This quantitative data allows a procurement scientist to benchmark this compound's intrinsic cellular potency, which is a crucial parameter for prioritizing it as a starting point for medicinal chemistry optimization in oncology programs.
- [1] Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., Ferguson, A. D., Johannes, J. W., Larsen, N. A., Lyne, P. D., Pontz, T. W., Wang, T., Wu, X., & Wu, A. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336–1341. View Source
- [2] Nair, A. G., Wong, M. K. C., Shu, Y., Jiang, Y., Jenh, C.-H., Kim, S. H., Yang, D.-Y., Zeng, Q., Shao, Y., Zawacki, L. G., Duo, J., McGuinness, B. F., Carroll, C. D., Hobbs, D. W., Shih, N.-Y., Rosenblum, S. B., & Kozlowski, J. A. (2014). IV. Discovery of CXCR3 antagonists substituted with heterocycles as amide surrogates: improved PK, hERG and metabolic profiles. Bioorganic & Medicinal Chemistry Letters, 24(4), 1085–1088. View Source
